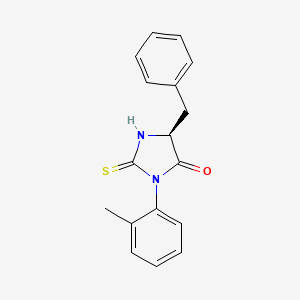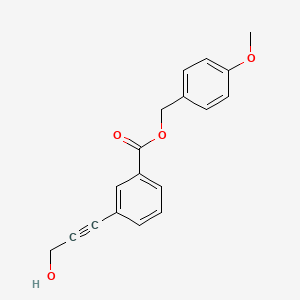
(5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one: is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and a sulfanylidene group attached to an imidazolidinone core. The stereochemistry of the compound is specified by the (5S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the benzyl and methylphenyl groups. The sulfanylidene group is then added in the final step. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high purity and yield. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-(2-ethoxy-5-methylphenyl)-5-ethyl-2-methylmorpholine
- (2R,5S)-2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolini-4-one Hydrochloride
Uniqueness
Compared to similar compounds, (5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups and stereochemistry
Properties
CAS No. |
62289-46-7 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(5S)-5-benzyl-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-5-6-10-15(12)19-16(20)14(18-17(19)21)11-13-8-3-2-4-9-13/h2-10,14H,11H2,1H3,(H,18,21)/t14-/m0/s1 |
InChI Key |
VHBXLYGGZYUOHX-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)[C@@H](NC2=S)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(NC2=S)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14536290.png)







![Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]-](/img/structure/B14536310.png)
![1,7-Dimethyl-7H-pyrido[3,2-c]carbazol-1-ium iodide](/img/structure/B14536319.png)
![Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)-](/img/structure/B14536320.png)
![N-[2-chloroprop-2-enoxy(propoxy)phosphoryl]-N-ethylethanamine](/img/structure/B14536328.png)


